molecular formula C12H8ClNO2S B7807223 9H-Carbazole-3-sulfonyl chloride

9H-Carbazole-3-sulfonyl chloride

Cat. No.: B7807223
M. Wt: 265.72 g/mol
InChI Key: YZPNVCJKKPZEIA-UHFFFAOYSA-N
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Description

9H-Carbazole-3-sulfonyl chloride (CAS: 21421-43-2) is a carbazole derivative functionalized with a sulfonyl chloride group at the 3-position. This compound is a key intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules, which are prevalent in pharmaceuticals and agrochemicals. With a molecular formula of $ \text{C}{12}\text{H}8\text{ClNO}_2\text{S} $ (calculated molecular weight: ~265.71 g/mol), it is commercially available at 95% purity and is typically stocked in 250 mg quantities. The sulfonyl chloride group confers high reactivity toward nucleophiles, enabling its use in coupling reactions, polymer chemistry, and drug development. Its moisture-sensitive nature necessitates storage under anhydrous conditions.

Properties

IUPAC Name

9H-carbazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPNVCJKKPZEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method includes the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The carbazole ring’s aromatic nature and nitrogen atom contribute to its stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
9H-Carbazole-3-sulfonyl chloride 21421-43-2 -SO$_2$Cl at C3 C${12}$H$8$ClNO$_2$S ~265.71 High reactivity for sulfonamide synthesis
9-Methyl-9H-carbazole-3-sulfonyl chloride 905978-77-0 -SO$2$Cl at C3; -CH$3$ at N9 C${13}$H${10}$ClNO$_2$S 279.74 Enhanced solubility in organic solvents
2-Bromo-6,9-diphenyl-9H-carbazole 1644466-58-9 -Br at C2; -C$6$H$5$ at C6 and N9 C${24}$H${17}$BrN$_2$ ~413.31 Cross-coupling precursor
3,6-Dibromo-9-(m-tolyl)-9H-carbazole 890653-54-0 -Br at C3 and C6; -C$6$H$4$CH$_3$ at N9 C${19}$H${14}$Br$2$N$2$ ~438.05 Halogenated intermediate for OLED materials
9-(4-Fluorophenyl)-9H-carbazole 57103-14-7 -C$6$H$4$F at N9 C${18}$H${12}$FN ~261.30 Fluorinated building block for optoelectronics

Stability and Handling

  • Sulfonyl chlorides are hygroscopic and prone to hydrolysis, requiring storage under inert conditions. In contrast, brominated carbazoles (e.g., 3,6-Dibromo-9-(m-tolyl)-9H-carbazole) exhibit greater stability, enabling long-term storage at room temperature.
  • Fluorinated derivatives (e.g., 9-(4-Fluorophenyl)-9H-carbazole) display enhanced thermal and oxidative stability due to the strong C-F bond, making them suitable for high-temperature applications.

Key Research Findings

  • Substituent Effects : Alkyl chains (e.g., methyl in 9-Methyl-9H-carbazole-3-sulfonyl chloride) modulate solubility without altering electronic properties significantly. In contrast, electron-withdrawing groups (e.g., -SO$_2$Cl, -Br) enhance electrophilic reactivity.
  • Synthetic Pathways : Suzuki-Miyaura coupling is widely employed for aryl-functionalized carbazoles (), while sulfonyl chlorides are typically synthesized via chlorosulfonation of carbazole.

Biological Activity

9H-Carbazole-3-sulfonyl chloride is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClO2SC_{12}H_8ClO_2S, with a molecular weight of approximately 271.75 g/mol. The sulfonyl chloride functional group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzymatic activities and influence cell signaling pathways, particularly those involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A875 (melanoma) cells. Studies demonstrate that the compound's efficacy is linked to its structural features, which allow it to interfere with critical cell signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound also displays promising antimicrobial activity against several bacterial strains. It has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effective inhibition of bacterial growth. The presence of halogen substituents on the carbazole nucleus significantly influences its antimicrobial potency, with certain derivatives exhibiting enhanced activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in vitro. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar carbazole derivatives:

Compound NameBiological ActivityNotable Findings
9-Ethyl-9H-Carbazole-3-sulfonyl chloride Anticancer, antimicrobialExhibits selective toxicity towards cancer cells
9-Methyl-9H-Carbazole-3-sulfonamide Antitumor, anti-inflammatoryInhibits protein kinases involved in cancer
Carbazole derivatives (general) Antitumor, anti-bacterialDiverse activities based on substituents

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on HepG2 and A875 cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.
  • Antimicrobial Efficacy : In a disk diffusion assay, derivatives of this compound were tested against various pathogens. The results showed that specific halogenated derivatives had superior antibacterial activity compared to traditional antibiotics like amoxicillin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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